molecular formula C12H14N2S B2971386 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 871689-46-2

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B2971386
CAS No.: 871689-46-2
M. Wt: 218.32
InChI Key: TZGZKCXQYRXQER-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine is a heterocyclic compound containing a thiazole ring substituted with a 4-methylphenyl group and an ethanamine side chain. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is carried out in ethanol at reflux temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine involves interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with nucleophilic sites on proteins, altering their function and leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
  • 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
  • 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-amine

Uniqueness

2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance its antimicrobial and antifungal properties compared to other similar compounds .

Properties

IUPAC Name

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-2-4-10(5-3-9)12-14-11(6-7-13)8-15-12/h2-5,8H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZKCXQYRXQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871689-46-2
Record name 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine
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